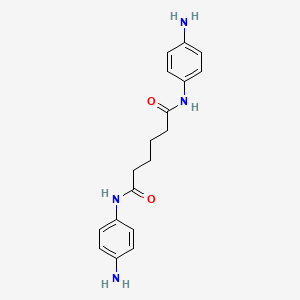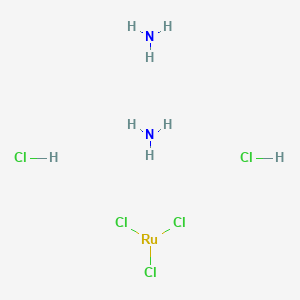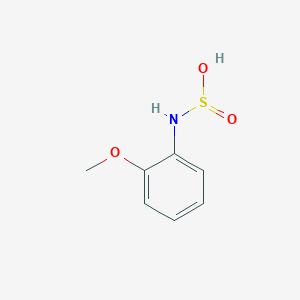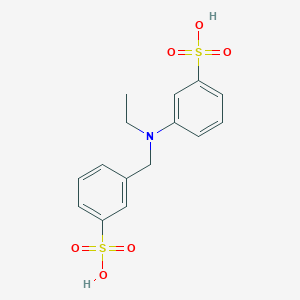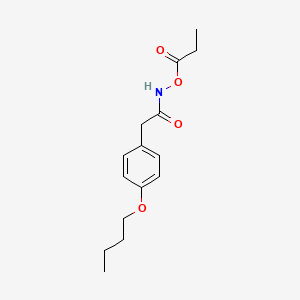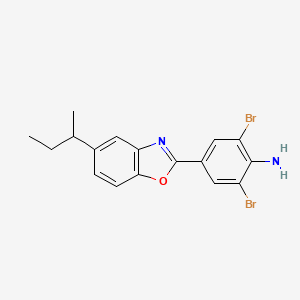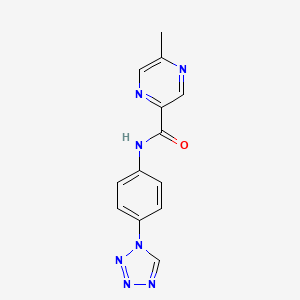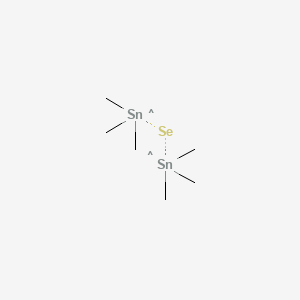
Hexamethyldistannaselenane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethyldistannaselenane is a chemical compound with the molecular formula C6H18SeSn2 It is a unique organotin compound that contains selenium, making it an interesting subject of study in various fields of chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethyldistannaselenane can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with selenium in the presence of a reducing agent. The reaction typically takes place under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(CH3)3SnCl+Se→(CH3)3SnSeSn(CH3)3+2HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process requires careful handling of reagents and optimization of reaction parameters to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexamethyldistannaselenane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenium dioxide, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
Hexamethyldistannaselenane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin and selenium compounds.
Biology: The compound’s unique properties make it a subject of interest in biological studies, particularly in understanding the role of selenium in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which hexamethyldistannaselenane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, influencing their activity and function. The presence of selenium in the compound plays a crucial role in its biological activity, as selenium is known to be an essential trace element with antioxidant properties.
Comparison with Similar Compounds
Hexamethyldistannaselenane can be compared with other similar compounds, such as:
Tetramethyltin: A simpler organotin compound without selenium.
Hexamethyldistannane: Similar structure but lacks selenium.
Dimethyldiselenide: Contains selenium but lacks tin.
Uniqueness: The presence of both tin and selenium in this compound makes it unique compared to other organotin or selenium compounds. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
7262-34-2 |
|---|---|
Molecular Formula |
C6H18SeSn2 |
Molecular Weight |
406.6 g/mol |
InChI |
InChI=1S/6CH3.Se.2Sn/h6*1H3;;; |
InChI Key |
RYMUVHUYBGYPFT-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)C.C[Sn](C)C.[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


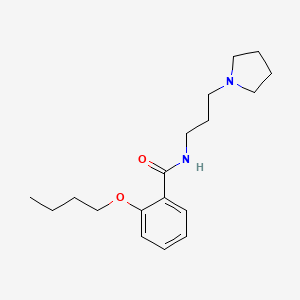
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
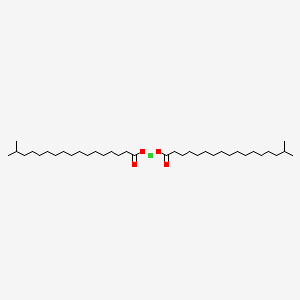
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)

